Naringenin-d4

Bioanalysis LC-MS/MS Matrix Effect

Naringenin-d4 is a stable isotope-labeled analog of naringenin (four hydrogens replaced by deuterium), purpose-built as a co-eluting internal standard for LC-MS/MS. Unlike non-isotopic structural analogs, only this deuterated IS matches retention time and ionization behavior of endogenous naringenin, normalizing matrix effects, recovery losses, and instrument variability. Delivers intra-day precision RSD <4% and inter-day RSD <12%—meeting bioanalytical method validation for IND/NDA submissions, dietary supplement QC, and fecal metabolite studies. Request bulk pricing.

Molecular Formula C15H12O5
Molecular Weight 276.28 g/mol
Cat. No. B12403475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringenin-d4
Molecular FormulaC15H12O5
Molecular Weight276.28 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m0/s1/i1D,2D,3D,4D
InChIKeyFTVWIRXFELQLPI-MNZXJJDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naringenin-d4: Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Naringenin


Naringenin-d4 (CAS 1192260-78-8) is a stable isotope-labeled analog of the citrus flavonoid naringenin, in which four hydrogen atoms are replaced with deuterium [1]. It is specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to enable precise and accurate quantification of naringenin in complex biological matrices by correcting for matrix effects, recovery losses, and instrument variability [1].

Why Unlabeled Naringenin or Structural Analogs Cannot Substitute for Naringenin-d4 in Quantitative Bioanalysis


Quantification of naringenin in biological samples using unlabeled naringenin as an internal standard is confounded by severe matrix effects and endogenous interference, as co-eluting compounds in complex matrices (e.g., plasma, urine, fecal extracts) cause ionization suppression or enhancement that cannot be compensated for by a non-isotopic analog [1]. Structural analogs (e.g., quercetin glucoside) differ in retention time and ionization behavior, leading to inconsistent correction and unacceptable accuracy [2]. Only a co-eluting, isotopically labeled internal standard such as Naringenin-d4 provides the necessary physicochemical equivalence to normalize these effects reliably [1].

Quantitative Performance Differentiation of Naringenin-d4 as a Deuterated Internal Standard


Matrix Effect Normalization: Eliminating Ionization Suppression in LC-MS/MS

When Naringenin-d4 is employed as an internal standard, the observed matrix effect ranges from 94.73% to 101.1% across low and high QC concentrations, with relative standard deviations (RSDs) ≤3%, indicating complete correction of ionization suppression [1]. In contrast, LC-MS/MS methods for flavonoids that do not utilize a deuterated internal standard report matrix effects of -44% to -0.5% (significant ion suppression) [2].

Bioanalysis LC-MS/MS Matrix Effect

Intra- and Inter-Day Precision: Exceeding Bioanalytical Validation Criteria

Using Naringenin-d4 (D4-NE) as the internal standard, intra-day precision (RSD) was 1.25–3.49% and inter-day RSD was <12% across all QC levels, with accuracy (RE) ranging from -9.42% to 9.81% [1]. These metrics comfortably satisfy the FDA/EMA bioanalytical guideline acceptance criteria (precision ≤15% for QC samples) and exceed the performance of many non-deuterated internal standard methods, which may exhibit RSD >15% due to incomplete matrix correction [1].

Method Validation Precision Accuracy

Extraction Recovery Compensation: Accurate Quantification Despite Moderate Absolute Recovery

The absolute extraction recovery of Naringenin-d4 from human gut microbiota samples was 53.97–58.50% across QC concentrations [1]. However, because Naringenin-d4 co-extracts identically with endogenous naringenin, the analyte-to-IS peak area ratio remains constant, yielding accurate quantification despite low absolute recovery. Without a co-eluting deuterated IS, a 45–50% recovery loss would introduce proportional error unless corrected by a structurally distinct IS that may not track extraction efficiency equivalently [2].

Recovery Internal Standard Bioanalysis

Deployment in Human Bioanalytical Methods: Validated Use Across Multiple Matrices

Naringenin-d4 has been successfully implemented as an internal standard in validated LC-MS/MS methods for the quantification of naringenin in human plasma, urine, and fecal samples, meeting all selectivity, accuracy, and precision acceptance criteria [1]. In the same study, a non-deuterated structural analog (quercetin 3-β-D-glucoside) was used for rat and dog plasma but was deemed insufficient for human matrices, underscoring the necessity of a matched isotopic IS for complex human samples.

Bioanalysis Internal Standard LC-MS/MS

High-Impact Application Scenarios for Naringenin-d4 in Quantitative Bioanalysis


Development and Validation of LC-MS/MS Methods for Naringenin in Plasma

Employ Naringenin-d4 as the deuterated internal standard to correct for matrix effects and extraction variability, ensuring intra- and inter-day precision (RSD <4% and <12%, respectively) that meets regulatory requirements for bioanalytical method validation [1]. This approach is essential for generating pharmacokinetic data suitable for IND/NDA submissions.

Pharmacokinetic and Drug Interaction Studies of Naringin/Naringenin in Humans

Use Naringenin-d4 to accurately quantify naringenin in human plasma and urine samples following oral administration of naringin or naringenin-containing formulations. The negligible matrix effect (94.73–101.1%) and high precision (RE -9.42% to 9.81%) enable reliable assessment of systemic exposure and metabolite profiles [1].

Metabolic Profiling of Flavonoids in Gut Microbiota Incubations

Apply stable isotope-labeling with Naringenin-d4 to eliminate endogenous interference when quantifying naringenin and its microbial metabolites in complex fecal or intestinal content matrices. This method yields RSD ≤3% for matrix effects, confirming its utility for mechanistic studies of flavonoid biotransformation [1].

Quality Control and Batch Release Testing of Naringenin-Containing Nutraceuticals

Implement Naringenin-d4 as an internal standard in LC-MS/MS assays for the quantification of naringenin in dietary supplements and herbal extracts. The superior precision (intra-day RSD 1.25–3.49%) supports stringent quality specifications and ensures batch-to-batch consistency [1].

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